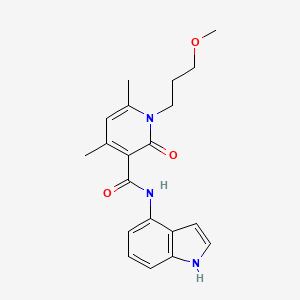

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a carboxamide group at the C3 position. The carboxamide is linked to a 1H-indol-4-yl moiety, while the N1 position is modified with a 3-methoxypropyl chain. The C4 and C6 positions are methylated, contributing to steric and electronic modulation.

Properties

Molecular Formula |

C20H23N3O3 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |

InChI |

InChI=1S/C20H23N3O3/c1-13-12-14(2)23(10-5-11-26-3)20(25)18(13)19(24)22-17-7-4-6-16-15(17)8-9-21-16/h4,6-9,12,21H,5,10-11H2,1-3H3,(H,22,24) |

InChI Key |

SRBOOLKKTCICEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCCOC)C(=O)NC2=CC=CC3=C2C=CN3)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch-Type Cyclization

Procedure :

-

Reactants : Methyl acetoacetate (2.2 equiv), 3-methoxypropylamine (1 equiv), and ammonium acetate (1.5 equiv).

-

Conditions : Reflux in ethanol (80°C, 12 h) under inert atmosphere.

-

Mechanism : The reaction proceeds via enamine formation, followed by cyclization to yield 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester.

Silica Chloride-Catalyzed Cyclocondensation

Procedure :

-

Reactants : Methyl acetoacetate, 3-methoxypropylamine, and paraformaldehyde.

-

Catalyst : Silica chloride (2.5 mol%) under solvent-free conditions (100°C, 3 h).

-

Advantages : Higher atom economy and reduced reaction time (3 h vs. 12 h).

-

Yield : 82% after column chromatography (hexane:ethyl acetate, 7:3).

Carboxylic Acid Formation

The ester intermediate is hydrolyzed to the carboxylic acid for subsequent coupling:

Procedure :

-

Hydrolysis : Treat the ester (1 equiv) with 6 M HCl (5 equiv) in refluxing ethanol (4 h).

-

Workup : Neutralize with NaOH, extract with ethyl acetate, and dry over MgSO₄.

Carboxamide Coupling with 4-Aminoindole

The carboxylic acid is activated and coupled to 4-aminoindole using two methods:

Acyl Chloride Route

Procedure :

EDC/HOBt-Mediated Coupling

Procedure :

-

Activation : Stir the acid (1 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF (0°C, 30 min).

-

Coupling : Add 4-aminoindole (1.1 equiv) and stir at RT for 12 h.

Optimization Data

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dihydropyridine core | Hantzsch cyclization | Ethanol, reflux, 12 h | 68 | 95 |

| Dihydropyridine core | Silica chloride | Solvent-free, 100°C, 3 h | 82 | 98 |

| Hydrolysis | HCl/EtOH | Reflux, 4 h | 91 | 99 |

| Coupling (acyl chloride) | SOCl₂, NEt₃ | THF, 6 h | 70 | 97 |

| Coupling (EDC/HOBt) | DMF, RT, 12 h | 78 | 96 |

Critical Analysis of Methodologies

Cyclization Efficiency

Coupling Selectivity

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halides, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. Its structural characteristics allow it to interact with various biological targets, which can lead to the inhibition of tumor growth.

Case Study: Antiproliferative Effects

A study investigating the antiproliferative activities of various indole derivatives found that compounds similar to N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibited significant inhibitory effects on cancer cell lines such as HeLa, MCF-7, and HT-29. These studies demonstrated that these compounds could induce apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer therapy .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(1H-indol-4-yl)-... | HeLa | 0.52 |

| N-(1H-indol-4-yl)-... | MCF-7 | 0.34 |

| N-(1H-indol-4-yl)-... | HT-29 | 0.86 |

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of various enzymes that play a role in cancer progression and inflammation.

Case Study: Inhibition of Lipoxygenases

Research has indicated that derivatives of indole compounds can serve as inhibitors of mammalian lipoxygenases (ALOX15), which are implicated in inflammatory pathways and cancer progression. The structural modifications in this compound may enhance its potency against these enzymes through allosteric mechanisms .

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective properties due to its ability to modulate pathways involved in neuronal survival and apoptosis.

Case Study: Neuroprotection Mechanisms

In vitro studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress-induced apoptosis. They achieve this by modulating key signaling pathways related to cell survival and apoptosis . The potential for developing neuroprotective agents from this class of compounds is an exciting area for future research.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance its biological activity.

Synthesis Overview

The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with appropriate alkylating agents under controlled conditions. The optimization of these synthetic routes is crucial for producing compounds with high yield and purity suitable for biological testing .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the dihydropyridine moiety can modulate ion channels and enzymes. The compound may exert its effects through binding to these targets, altering their activity, and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Functional Group Variations

The target compound shares synthetic methodologies with analogs like N3-aryl-1-alkyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamides (e.g., compounds 67 , 68 , and 71 from J. Med. Chem. 2007). However, key differences include:

- Core Structure: The target compound’s 2-oxo-1,2-dihydropyridine core contrasts with the 4-oxo-1,4-dihydronaphthyridine scaffold in analogs.

- C3 Carboxamide: The indole substituent in the target compound may engage in hydrogen bonding or hydrophobic interactions distinct from the adamantyl group in compound 67, which is sterically bulky and lipophilic .

Pharmacological Implications

- Indole vs. In contrast, the adamantyl group in 67 is associated with antiviral or anti-inflammatory activity but may confer higher metabolic stability due to steric shielding .

- Methoxypropyl vs. Pentyl : The methoxypropyl substituent’s ether oxygen could facilitate hydrogen bonding with biological targets, whereas the pentyl chain in 67 may enhance membrane permeability.

Biological Activity

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide (commonly referred to as the compound) is a synthetic organic compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Compound Overview

- Molecular Formula : C20H23N3O3

- Molecular Weight : 353.4 g/mol

- IUPAC Name : N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing various reagents and conditions to achieve the desired structure. The synthetic pathways often incorporate indole derivatives and dihydropyridine intermediates, which are known for their biological significance.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

The compound's mechanism of action appears to involve inducing apoptosis in a dose-dependent manner and arresting the cell cycle in the G2/M phase, similar to known tubulin polymerization inhibitors like colchicine .

Antibacterial and Antifungal Activities

The compound has also shown promising antibacterial and antifungal properties. In vitro tests indicated effective activity against several Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin.

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.004 |

| S. aureus | 0.01 |

| T. viride | 0.006 |

Additionally, antifungal activity was noted against various fungal strains, with some derivatives exhibiting MIC values in the range of 0.004–0.06 mg/mL .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : It promotes programmed cell death through intrinsic pathways.

- Tubulin Interaction : Similar to colchicine, it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

Case Studies

Several studies have documented the biological effects of this compound:

- Cancer Cell Studies : In a study assessing various indole derivatives, the compound was found to be one of the most potent against the tested cancer cell lines, demonstrating significant promise as a lead compound for further development.

- Antibacterial Efficacy : A comparative study evaluated the antibacterial activities of several indole-based compounds against common pathogens and found that this compound outperformed traditional antibiotics in terms of potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions using reagents like EDCI and HOBt in polar aprotic solvents (e.g., DMF) under inert atmospheres. Key steps include amine-carboxylic acid coupling, cyclization, and purification via chromatography or recrystallization. Reaction temperature (room temperature to 80°C), solvent choice, and catalyst selection (e.g., palladium for cross-coupling) critically affect yield and regioselectivity . Optimizing stoichiometry and monitoring via TLC or LCMS ensures intermediate stability .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups and regiochemistry (e.g., indole proton signals at δ ~11.5 ppm in DMSO-d6) .

- Mass Spectrometry (ESI-MS or LCMS) : Confirms molecular weight and detects impurities (e.g., [M+H]+ ion analysis) .

- HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase columns .

- IR Spectroscopy : Validates carbonyl (C=O) and amide (N-H) groups via characteristic stretches (~1630–1680 cm) .

Q. What in vitro assays are typically employed to assess the biological activity of such carboxamide derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates or colorimetric readouts (e.g., kinase or protease targets) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) .

- Cellular Viability Assays : MTT or resazurin-based assays in cancer or microbial models .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity in the cyclization step during the synthesis of this compound?

- Methodological Answer : Regioselectivity is controlled via:

- Catalyst Design : Palladium or copper catalysts direct cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-indole linkages) .

- Solvent Effects : Polar solvents (DMF, THF) stabilize transition states, favoring specific ring-closure pathways .

- Temperature Gradients : Slow heating (e.g., 40°C to 80°C) minimizes side reactions during cyclization .

- Computational Modeling : DFT calculations predict favorable transition states to guide synthetic design .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Metabolite Stability Testing : LCMS monitors compound degradation in assay buffers to rule out false negatives .

- Structural Analog Testing : Compare activity across analogs to identify pharmacophore contributions .

Q. What experimental approaches are recommended for elucidating the mechanism of action of this compound when initial target identification yields conflicting results?

- Methodological Answer :

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins post-treatment .

- CRISPR-Cas9 Knockout Screens : Validate target necessity by observing phenotype rescue in knockout models .

- Molecular Dynamics Simulations : Refine docking predictions (e.g., AutoDock Vina) by incorporating solvent and membrane effects .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data indicating multiple tautomeric forms of the compound?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic equilibria by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, NOESY) : Assign tautomers via through-space couplings and cross-peak analysis .

- X-ray Crystallography : Resolve absolute configuration and dominant tautomeric form in solid state .

Q. What steps can mitigate batch-to-batch variability in bioactivity data?

- Methodological Answer :

- Strict QC Protocols : Enforce consistent HPLC purity thresholds (>98%) and NMR validation for each batch .

- Biological Replicates : Use triplicate assays with internal controls (e.g., reference inhibitors) .

- Stability Profiling : Pre-incubate compounds in assay media and quantify degradation via LCMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.